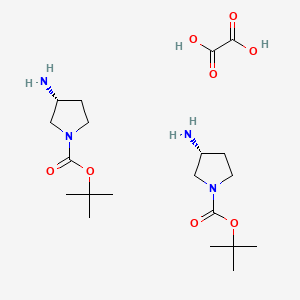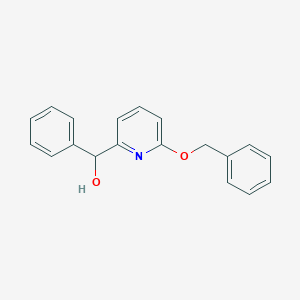
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-ylmethyl)piperazine;dihydrochloride is a chemical compound with the molecular formula C8H14N4. It is a derivative of piperazine, featuring an imidazole ring attached to the piperazine structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-ylmethyl)piperazine typically involves the reaction of imidazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. The compound is then purified and converted into its dihydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the imidazole ring or the piperazine structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Applications De Recherche Scientifique
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
- 1-(1-Methyl-1H-imidazol-2-yl)methylpiperazine
- 1-(1H-Imidazol-4-ylmethyl)piperazine
- 1-(1H-Imidazol-5-ylmethyl)piperazine
Uniqueness: 1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the imidazole ring attached to the piperazine structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H16Cl2N4 |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-11-8(10-1)7-12-5-3-9-4-6-12;;/h1-2,9H,3-7H2,(H,10,11);2*1H |
Clé InChI |
LRULDVPGJHYGPA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NC=CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
![3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13885620.png)




![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)



![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)

